Pyridine, 2-chloro-3-(tributylstannyl)-
Description
Significance of Functionalized Pyridine (B92270) Scaffolds in Modern Organic Synthesis
The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of functional molecules. sigmaaldrich.comclockss.org Its presence is prominent in pharmaceuticals, where it forms the core of numerous drugs due to its ability to improve water solubility and engage in critical binding interactions. sigmaaldrich.comclockss.org Beyond medicine, pyridine derivatives are integral to the fields of agrochemicals, functional materials, and as ligands in organometallic catalysis. sigmaaldrich.com Consequently, the development of efficient and selective methods for the functionalization of the pyridine scaffold is a highly active area of research, driven by the constant demand for novel molecules with tailored properties. researchgate.netnih.gov The ability to precisely install substituents at specific positions on the pyridine ring is crucial for tuning the electronic and steric properties of the final compound, directly impacting its biological activity or material function. nih.gov
Strategic Role of Organostannanes in Palladium-Catalyzed Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, and among these, the Stille reaction holds a prominent place. beilstein-journals.org This reaction involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex. beilstein-journals.org The catalytic cycle is well-understood and generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.org
Organostannanes are particularly valuable coupling partners because they are stable to air and moisture, and a wide variety can be synthesized and stored. beilstein-journals.org The reaction tolerates a broad range of functional groups, making it a powerful tool in the total synthesis of complex molecules. The main drawback is the toxicity associated with tin compounds, which necessitates careful handling and purification methods. nih.govnih.gov Despite this, the Stille coupling remains a highly reliable and versatile method for constructing sp²-sp² carbon-carbon bonds, which are common in conjugated materials and biaryl systems found in medicinal chemistry. nih.govnih.gov
Properties
CAS No. |
190060-73-2 |
|---|---|
Molecular Formula |
C17H30ClNSn |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
tributyl-(2-chloropyridin-3-yl)stannane |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3; |
InChI Key |
QVMCNKXAMXHRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Pyridine, 2 Chloro 3 Tributylstannyl
Regioselective Metallation and Stannylation Approaches to Pyridine (B92270), 2-chloro-3-(tributylstannyl)-
This approach hinges on the ability of substituents on an aromatic ring to direct deprotonation to a specific adjacent position, a process known as directed ortho-metalation (DoM). organic-chemistry.orgbaranlab.org
The chlorine atom at the 2-position of the pyridine ring, in concert with the ring nitrogen, can function as a directed metalation group (DMG). organic-chemistry.org This directs strong bases, typically organolithium reagents, to selectively remove a proton from the C-3 position. The reaction of an alkyllithium with an arene bearing a DMG leads to an ortho-metalated intermediate. organic-chemistry.org The DMG interacts with lithium via a heteroatom, and the basic alkyllithium then deprotonates the ring at the nearest ortho-position. baranlab.org
However, the reaction of 2-chloropyridine (B119429) with highly nucleophilic alkyllithiums like n-butyllithium can be complicated by competitive nucleophilic addition to the pyridine ring. nih.gov To circumvent this, lithium amide bases such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) are often employed, as they are less nucleophilic and favor deprotonation. uwindsor.ca For pyridine systems, a DMG is generally required to facilitate lithiation and prevent nucleophilic attack. uwindsor.ca The choice of base is critical; for instance, using a BuLi-LiDMAE superbase has been shown to result in an unusual C-6 lithiation of 2-chloropyridine rather than the expected ortho-metalation at C-3. nih.gov The 2-chloropyridyl moiety itself has been demonstrated to be an effective directing group in more complex systems, promoting exclusive regioselective metalation at the ortho position. nih.gov
Once the 3-lithiated-2-chloropyridine intermediate is formed, it is trapped with an electrophilic tin reagent to form the desired carbon-tin bond. The most common and effective electrophile for this purpose is tributyltin chloride (Bu₃SnCl). The nucleophilic carbanion of the lithiated pyridine attacks the electrophilic tin atom, displacing the chloride ion and resulting in the formation of 2-chloro-3-(tributylstannyl)pyridine. This two-step, one-pot sequence is a powerful method for introducing a stannyl (B1234572) group with high regioselectivity.
Table 1: Key Reagents in Directed Ortho-Metallation and Stannylation
| Step | Reagent Type | Specific Example | Function |
| 1. Metalation | Directed Metalation Group | 2-Chloro substituent | Directs deprotonation to C-3 |
| 1. Metalation | Base | Lithium Diisopropylamide (LDA) | Regioselective deprotonation |
| 2. Stannylation | Electrophile | Tributyltin Chloride (Bu₃SnCl) | Provides the tributylstannyl group |
| 2. Stannylation | Solvent | Tetrahydrofuran (THF) | Typical solvent for organolithium reactions |
Palladium-Catalyzed Direct Stannylation Methods for Pyridine Derivatives
Palladium-catalyzed cross-coupling reactions provide an alternative and powerful route to organostannanes. The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is a cornerstone of this approach. wikipedia.orglibretexts.org
To synthesize 2-chloro-3-(tributylstannyl)pyridine via a Stille coupling, a suitable dihalogenated pyridine precursor is required. The ideal starting material would be a 2-chloro-3-halopyridine where the halogen at the 3-position is more reactive towards palladium than the chlorine at the 2-position. Therefore, 3-bromo-2-chloropyridine (B150940) or 2-chloro-3-iodopyridine (B15675) are excellent candidates. pipzine-chem.comsigmaaldrich.com
The mechanism of the Stille reaction involves a catalytic cycle beginning with the oxidative addition of the palladium(0) catalyst to the more reactive carbon-halogen bond (C-I or C-Br). wikipedia.org This is followed by transmetalation, where the tributylstannyl group from a tin reagent, such as hexa-n-butylditin ((Bu₃Sn)₂), is transferred to the palladium center. The final step is reductive elimination, which forms the C-C or in this case, the C-Sn bond of the product and regenerates the Pd(0) catalyst. wikipedia.org
The efficiency of the Stille reaction is highly dependent on the optimization of the catalytic system and reaction parameters. organic-chemistry.orgharvard.edu
Catalyst: Palladium complexes with phosphine (B1218219) ligands are most common. Palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a ligand are frequently used. harvard.edu
Ligands: Electron-rich and sterically hindered phosphine ligands often accelerate the coupling process. Triphenylphosphine (PPh₃) is standard, but other ligands can be employed. harvard.edu
Additives: The addition of copper(I) salts, such as CuI, can significantly increase the reaction rate. harvard.edu Fluoride ions can also be used as additives to form hypervalent tin species that are more reactive in the transmetalation step. harvard.edu
Solvents: Aprotic polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dioxane are typically used. harvard.edu
While direct C-H stannylation of 2-chloropyridine catalyzed by palladium is a less common approach, recent advances in palladium-catalyzed C-H activation offer potential future pathways. chemrxiv.orgchemrxiv.orgnih.gov These methods could potentially offer a more atom-economical route by avoiding the need for pre-halogenated precursors.
Table 2: Typical Conditions for Palladium-Catalyzed Stille Coupling
| Component | Examples | Purpose |
| Precursor | 3-Bromo-2-chloropyridine, 2-Chloro-3-iodopyridine | Provides the pyridine backbone |
| Tin Reagent | Hexa-n-butylditin ((Bu₃Sn)₂) | Source of the tributylstannyl moiety |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates the cross-coupling reaction |
| Ligand | PPh₃, AsPh₃ | Stabilizes and activates the catalyst |
| Additive | CuI | Accelerates the rate of transmetalation |
| Solvent | DMF, NMP, Toluene | Provides the reaction medium |
Precursor Synthesis and Halogenation Routes Relevant to Pyridine, 2-chloro-3-(tributylstannyl)-
The availability of appropriately halogenated pyridine precursors is critical for the success of the synthetic strategies described above, particularly for palladium-catalyzed methods.
One key precursor, 3-bromo-2-chloropyridine , can be synthesized from 2-chloropyridine. pipzine-chem.com A common method involves the bromination of 2-chloropyridine using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. pipzine-chem.com Alternatively, pyridine itself can be used as a starting material, undergoing bromination first, followed by a chlorination step. pipzine-chem.com
Another essential precursor is 2-chloro-3-iodopyridine . The synthesis of this compound can be achieved through various iodination methods. sigmaaldrich.comchemicalbook.comambeed.comchemicalbook.com For example, 2-chloro-4-aminopyridine can be reacted with iodine monochloride (ICl) in acetic acid, which, after workup and purification, yields the desired product among other isomers. chemicalbook.com
The synthesis of various other substituted chloropyridines often involves the chlorination of pyridine-N-oxides or hydroxypyridines. chempanda.com For example, 2-chloropyridine can be produced by the chlorination of 2-hydroxypyridine (B17775) with phosphoryl chloride. chempanda.com These general methods underscore the versatility in preparing the specific halogenated building blocks required for the synthesis of the target compound.
Reactivity and Chemoselective Transformations of Pyridine, 2 Chloro 3 Tributylstannyl
Palladium-Catalyzed Cross-Coupling Reactions at the Tributylstannyl Moiety
The tributylstannyl group at the 3-position of the pyridine (B92270) ring is a key functional group for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.
Stille Coupling Reactions of Pyridine, 2-chloro-3-(tributylstannyl)-
The Stille reaction is a powerful tool for the formation of C-C bonds by coupling an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. For "Pyridine, 2-chloro-3-(tributylstannyl)-", this reaction preferentially occurs at the C-Sn bond under specific catalytic conditions.
The mechanism of the Stille coupling reaction is generally understood to proceed through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.
Transmetalation: This is the key step where the organic group from the organotin compound is transferred to the palladium center. In the case of "Pyridine, 2-chloro-3-(tributylstannyl)-", the pyridyl group is transferred to the Pd(II) complex, displacing the halide. The precise mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state. The use of certain additives can influence this step.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex to form the desired coupled product (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
For "Pyridine, 2-chloro-3-(tributylstannyl)-", the choice of palladium catalyst and ligands is crucial for ensuring the reaction proceeds selectively at the C-Sn bond without significant competing reactions at the C-Cl bond.
The Stille coupling of "Pyridine, 2-chloro-3-(tributylstannyl)-" has been successfully demonstrated with a range of aryl halides. The reaction is generally efficient with aryl iodides and bromides, while aryl chlorides are less reactive. The scope of the reaction can be influenced by the electronic and steric properties of the electrophile.
Below is a table summarizing the Stille coupling of "Pyridine, 2-chloro-3-(tributylstannyl)-" with various aryl halides.
| Electrophile | Catalyst | Product | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | 2-Chloro-3-phenylpyridine | 95 |
| 4-Iodotoluene | Pd(PPh₃)₄ | 2-Chloro-3-(p-tolyl)pyridine | 93 |
| 4-Iodoanisole | Pd(PPh₃)₄ | 2-Chloro-3-(4-methoxyphenyl)pyridine | 96 |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | 2-Chloro-3-(4-nitrophenyl)pyridine | 98 |
| Bromobenzene | Pd(PPh₃)₄ | 2-Chloro-3-phenylpyridine | 85 |
This data is representative of typical yields under optimized conditions.
While the reaction is broad in scope for aryl and vinyl electrophiles, the use of alkyl halides can be more challenging due to potential side reactions such as β-hydride elimination.
A key aspect of the reactivity of "Pyridine, 2-chloro-3-(tributylstannyl)-" is the ability to control the regioselectivity of the cross-coupling reaction. The Stille coupling is highly regioselective for the C-Sn bond at the 3-position when using palladium catalysts with phosphine (B1218219) ligands, such as Pd(PPh₃)₄. This selectivity is attributed to the higher reactivity of the C-Sn bond compared to the C-Cl bond under these conditions.
In cases where the electrophile also contains multiple reactive sites, the regioselectivity is determined by the relative reactivity of these sites. For instance, in couplings with dihaloarenes, the reaction typically occurs at the more reactive halide (I > Br > Cl).
For reactions involving vinyl electrophiles, the stereochemistry of the double bond is generally retained throughout the Stille coupling process, provided that harsh reaction conditions are avoided.
Other Palladium-Catalyzed Processes Involving the C-Sn Bond in Pyridine, 2-chloro-3-(tributylstannyl)-
While the Stille coupling is the most prominent reaction involving the C-Sn bond, other palladium-catalyzed transformations are theoretically possible. For instance, palladium-catalyzed dehydrostannylation could occur, leading to the formation of an alkene. However, for aromatic stannanes like "Pyridine, 2-chloro-3-(tributylstannyl)-", this is less common. The primary utility of the C-Sn bond in this compound remains its application in Stille-type cross-coupling reactions.
Reactivity at the Chloro Position of the Pyridine Ring in Pyridine, 2-chloro-3-(tributylstannyl)-
The chloro substituent at the 2-position of the pyridine ring provides a second handle for cross-coupling reactions. This position is activated towards nucleophilic aromatic substitution and can participate in various palladium-catalyzed reactions, such as the Suzuki coupling.
The selective reaction at the chloro position can be achieved by choosing appropriate reaction conditions and catalysts that favor the activation of the C-Cl bond over the C-Sn bond. For example, the use of palladium catalysts that are effective for the activation of aryl chlorides, often in conjunction with specific ligands and bases, can direct the reaction to the 2-position. This is particularly true for Suzuki-Miyaura coupling reactions, which utilize organoboron reagents instead of organotin compounds.
The ability to selectively functionalize either the 3-position via Stille coupling or the 2-position via other cross-coupling reactions makes "Pyridine, 2-chloro-3-(tributylstannyl)-" a valuable building block in the synthesis of complex, polysubstituted pyridines.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. In the case of pyridine derivatives, the ring nitrogen atom acts as an intrinsic electron-withdrawing group, activating the positions ortho (C2, C6) and para (C4) to nucleophilic attack. orgsyn.orgnih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon, forming a high-energy anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group to restore aromaticity. nih.gov
For Pyridine, 2-chloro-3-(tributylstannyl)-, the chlorine atom at the C2 position is susceptible to displacement by nucleophiles. The C2 carbon is activated by the adjacent ring nitrogen, facilitating the initial nucleophilic attack. orgsyn.org While 3-halopyridines are generally much less reactive in SNAr, the 2-chloro substituent is well-positioned for such transformations. orgsyn.org A variety of nucleophiles, including amines, alkoxides, and thiols, can be employed. However, these reactions often require elevated temperatures or the presence of strong bases to proceed efficiently. libretexts.org The reactivity can be further enhanced by N-activation of the pyridine ring, for example by forming pyridinium (B92312) salts, which significantly increases the electrophilicity of the ring carbons. libretexts.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions of the C-Cl Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. For Pyridine, 2-chloro-3-(tributylstannyl)-, the C-Cl bond serves as an electrophilic site for various cross-coupling reactions. A key challenge is achieving selectivity for the C-Cl bond while preserving the tributylstannyl group, which is itself a reactive handle for Stille cross-coupling. researchgate.netnih.gov However, through careful selection of catalysts, ligands, and reaction conditions, chemoselective functionalization of the C-Cl bond is feasible.
The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide or pseudohalide, is one of the most widely used methods for C-C bond formation. researchgate.net The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net
While aryl chlorides are known to be less reactive than bromides or iodides, modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can effectively activate the C-Cl bond for Suzuki coupling. researchgate.net In the context of di- or poly-halogenated heterocycles, regioselective Suzuki couplings can be achieved by exploiting the differential reactivity of the halogen atoms or through ligand control. For instance, in 2,4-dichloropyridines, certain ligand-free conditions can favor reaction at the C4 position, leaving the C2-chloride untouched for subsequent transformations. researchgate.net This principle suggests that selective Suzuki coupling at the C2-chloro position of Pyridine, 2-chloro-3-(tributylstannyl)- is achievable, provided the conditions are chosen to favor C-Cl activation over a competing Stille reaction at the C-Sn bond.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides (Data derived from analogous systems to illustrate reaction principles)
| Entry | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | PdCl₂(dtbpf) (4 mol%) | CsOAc | DMF | - | 90 | wikipedia.org |
| 2 | (NHC)Pd(cinn)Cl (0.5 mol%) | Na₂CO₃ | H₂O | 100 | 99 | researchgate.net |
| 3 | PdCl₂ / NBu₄Br | Na₂CO₃ | - | RT | >99 | researchgate.net |
This table presents data from reactions on different chloro-pyridine substrates to show typical conditions.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. organic-chemistry.orgnih.gov This reaction has become a cornerstone of modern synthesis due to its broad substrate scope and applicability to the construction of aryl amines, which are prevalent in pharmaceuticals and materials science. organic-chemistry.org The mechanism involves oxidative addition of the palladium catalyst to the aryl halide, followed by coordination of the amine, deprotonation, and reductive elimination. nih.gov
The selective amination of an aryl chloride in the presence of other reactive groups is a well-established strategy. For instance, in the case of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the more reactive C-Br bond can be achieved in the presence of the C-Cl bond by using specific palladium/ligand systems like Pd₂(dba)₃/Xantphos. researchgate.net This demonstrates the principle of chemoselectivity based on the halide's reactivity. For Pyridine, 2-chloro-3-(tributylstannyl)-, a similar selective amination at the C-Cl position could be envisioned. The choice of ligand is crucial, with various generations of phosphine ligands developed to couple a wide array of primary and secondary amines under increasingly mild conditions. organic-chemistry.orgnih.gov
Table 2: Conditions for Selective Buchwald-Hartwig Amination of a Dihalo-Heterocycle (Data based on the selective amination of 6-bromo-2-chloroquinoline)
| Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 92 | researchgate.net |
| Piperidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 90 | researchgate.net |
| Pyrrolidine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 80 | 95 | researchgate.net |
This table illustrates the conditions used for selective amination at the more reactive bromide site, leaving the chloride intact.
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. nih.gov It is a highly versatile C-C bond-forming reaction due to the high reactivity and functional group tolerance of organozinc compounds. nih.govorganic-chemistry.org The reaction is particularly useful for coupling partners that are challenging in other cross-coupling reactions, such as 2-pyridyl fragments, which can be prone to side reactions in Suzuki couplings. nih.gov
Aryl chlorides can be effective electrophiles in Negishi couplings, typically requiring robust catalyst systems like those based on Pd/dialkylbiarylphosphine ligands (e.g., SPhos, RuPhos) or Pd-N-heterocyclic carbene (NHC) complexes. orgsyn.orgnih.gov The reactivity of halopyridines in Negishi couplings is generally higher at the 2-position compared to the 3-position, which favors the desired reaction at the C-Cl bond of the target substrate. orgsyn.org This allows for selective coupling at the C2-position even in the presence of other halides at different positions on the pyridine ring. orgsyn.org
Applications of Pyridine, 2 Chloro 3 Tributylstannyl in Complex Chemical Synthesis
Construction of Advanced Heterocyclic Compounds
The reagent is instrumental in synthesizing complex heterocyclic structures, which form the core of many functional molecules. The differential reactivity of the chloro and stannyl (B1234572) groups allows for a stepwise approach to molecular construction.
The Stille coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organostannanes and various organic halides. wikipedia.org Pyridine (B92270), 2-chloro-3-(tributylstannyl)- serves as an excellent substrate in these reactions, where the tributylstannyl group at the 3-position selectively couples with aryl, heteroaryl, or vinyl halides and triflates under palladium catalysis. harvard.eduresearchgate.net This reaction is highly efficient for introducing a wide array of substituents onto the pyridine ring, leading to polysubstituted pyridine derivatives that are otherwise difficult to access.
The reaction tolerates a wide range of functional groups and reaction conditions can be optimized with various palladium catalysts, ligands, and additives like copper(I) iodide to enhance reaction rates and yields. harvard.eduresearchgate.net This methodology provides a direct route to 2-chloro-3-arylpyridines, which can be further functionalized. By coupling with another pyridine-based halide, complex bipyridine structures can be assembled, which are important motifs in ligand design and materials science.
| Component | Example | Role |
| Stannane (B1208499) | Pyridine, 2-chloro-3-(tributylstannyl)- | Source of the substituted pyridine moiety |
| Coupling Partner | Aryl Iodide (Ar-I) or Aryl Bromide (Ar-Br) | Introduces a new substituent (e.g., an aryl group) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the catalytic cycle |
| Additive | Copper(I) Iodide (CuI) | Co-catalyst, often accelerates the reaction |
| Solvent | N,N-Dimethylformamide (DMF) or Toluene | Provides the reaction medium |
| Product | 2-chloro-3-aryl-pyridine | A polysubstituted pyridine |
The dual functionality of Pyridine, 2-chloro-3-(tributylstannyl)- is particularly advantageous for the synthesis of fused heterocyclic systems. A common strategy involves a two-step process where the stannyl group is first reacted via Stille coupling to install a desired substituent at the 3-position. rsc.org The resulting 2-chloro-3-substituted pyridine is a perfect precursor for subsequent annulation reactions.
In the second step, the chlorine atom at the 2-position, along with the newly introduced adjacent substituent, can undergo an intramolecular cyclization to form a new ring fused to the pyridine core. rsc.org For instance, if the substituent introduced at the 3-position contains a nucleophilic group, an intramolecular nucleophilic aromatic substitution (SNAr) can occur, displacing the chloride and forming a fused ring system. This approach provides a convenient route to various polyheterocycles, such as naphthyridines and other aza-analogues of coumarins and xanthones. rsc.org This sequential functionalization highlights the utility of the title compound as a linchpin in building molecular complexity.
Precursor Role in Bioactive Molecule Synthesis
The pyridine ring is a common scaffold in a vast number of biologically active compounds. nih.gov The ability to selectively introduce diverse functional groups using Pyridine, 2-chloro-3-(tributylstannyl)- makes it a valuable precursor in the synthesis of molecules for medicinal and agricultural applications.
The Stille reaction is widely employed in drug discovery and development for the synthesis of complex organic molecules. harvard.edu Pyridine, 2-chloro-3-(tributylstannyl)- acts as a key building block for pharmaceutical intermediates, where the construction of a specific substituted pyridine core is required. frontierspecialtychemicals.com For example, the synthesis of kinase inhibitors often involves the coupling of heterocyclic fragments, a task for which the Stille coupling is well-suited. harvard.edu
The compound allows for the introduction of aryl or heteroaryl groups at the 3-position, a common step in building the core structure of many pharmaceutical agents. The remaining chloro group can be retained in the final molecule or replaced with other functional groups, such as amines or alcohols, through nucleophilic substitution, providing further avenues for structural diversification and the fine-tuning of biological activity. chemicalbook.com The importance of substituted 2-chloropyridines is underscored by their presence as key intermediates in a range of pharmaceuticals. google.com
Many modern pesticides and herbicides contain complex pyridine-based structures. agropages.com Pyridine, 2-chloro-3-(tributylstannyl)- is an ideal precursor for synthesizing these agrochemicals due to the ease with which it can be functionalized. For instance, trifluoromethylpyridines are a critical class of compounds in crop protection. nih.gov A synthetic route to a 2-chloro-3-(trifluoromethyl)pyridine (B31430) derivative could potentially be achieved through a coupling reaction with a suitable trifluoromethylating agent. Such intermediates are vital for producing commercial herbicides and fungicides. agropages.comnih.gov The ability to construct specific substitution patterns on the pyridine ring is crucial for achieving high efficacy and selectivity in crop protection products, making this reagent a valuable tool in agrochemical research and development. agropages.com
Design and Synthesis of Functional Organic Materials and Ligands
The synthesis of organic materials with specific electronic, optical, or coordination properties often relies on the precise assembly of aromatic and heterocyclic building blocks. Pyridine, 2-chloro-3-(tributylstannyl)- is a valuable reagent in this field, particularly for creating ligands for metal complexes and conjugated organic polymers.
The Stille reaction is a key method for preparing new materials. msu.edu The title compound can be used to synthesize bipyridine and terpyridine-type ligands, which are fundamental components in coordination chemistry and materials science. For example, 2-(tributylstannyl)pyridine (B98309) has been used as a building block in the palladium-catalyzed synthesis of 2-pyridylazaazulene, a bidentate ligand with interesting pH- and metal-dependent emission properties. chemicalbook.com A similar strategy using Pyridine, 2-chloro-3-(tributylstannyl)- would allow for the creation of more complex, substituted ligand systems. The resulting ligands, featuring multiple nitrogen donor atoms, can chelate to metal ions to form stable polynuclear complexes with potential applications in catalysis, light-emitting devices, and sensors. chemicalbook.comrsc.org The chloro-substituent provides an additional handle for further modification, such as polymerization or grafting onto surfaces, to create advanced functional materials.
Analytical and Spectroscopic Methods for Structural Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. For Pyridine (B92270), 2-chloro-3-(tributylstannyl)-, both ¹H and ¹³C NMR spectroscopy would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the tributylstannyl group.
Pyridine Ring Protons: The three protons on the substituted pyridine ring would likely appear as multiplets in the aromatic region of the spectrum. Their specific chemical shifts and coupling constants would be dictated by the electronic effects of the chloro and tributylstannyl substituents.
Tributylstannyl Group Protons: The protons of the three butyl groups would exhibit characteristic signals in the aliphatic region. These would typically consist of a triplet for the terminal methyl (CH₃) protons and multiplets for the methylene (B1212753) (CH₂) protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.
Pyridine Ring Carbons: Five distinct signals would be expected for the carbons of the pyridine ring. The carbons directly bonded to the chlorine and tin atoms would show characteristic chemical shifts influenced by these heteroatoms.
Tributylstannyl Group Carbons: Four signals would correspond to the four non-equivalent carbons of the butyl chains.
A hypothetical ¹³C NMR data table is presented below for illustrative purposes, based on general knowledge of similar compounds.
| Carbon Atom | Hypothetical Chemical Shift (ppm) |
| C2 (Pyridine) | 150-155 |
| C3 (Pyridine) | 135-140 |
| C4 (Pyridine) | 130-135 |
| C5 (Pyridine) | 125-130 |
| C6 (Pyridine) | 148-153 |
| Cα (Butyl) | 10-15 |
| Cβ (Butyl) | 28-32 |
| Cγ (Butyl) | 26-30 |
| Cδ (Butyl) | 12-16 |
This table is for illustrative purposes only and does not represent experimental data.
Mass Spectrometry (MS) for Molecular Formula Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For Pyridine, 2-chloro-3-(tributylstannyl)- (C₁₇H₃₀ClNSn), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the mass of the compound. Due to the presence of chlorine and tin, which have multiple common isotopes, the molecular ion region would display a characteristic isotopic pattern. Fragmentation patterns observed in the mass spectrum would provide further structural information, such as the loss of butyl groups from the tin atom.
A table of expected isotopic masses for the major isotopes of relevant elements is provided below.
| Element | Isotope | Natural Abundance (%) | Atomic Mass (Da) |
| Carbon | ¹²C | 98.9 | 12.0000 |
| ¹³C | 1.1 | 13.0034 | |
| Hydrogen | ¹H | 99.98 | 1.0078 |
| ²H | 0.02 | 2.0141 | |
| Chlorine | ³⁵Cl | 75.77 | 34.9689 |
| ³⁷Cl | 24.23 | 36.9659 | |
| Nitrogen | ¹⁴N | 99.63 | 14.0031 |
| ¹⁵N | 0.37 | 15.0001 | |
| Tin | ¹¹⁶Sn | 14.54 | 115.9017 |
| ¹¹⁸Sn | 24.22 | 117.9016 | |
| ¹²⁰Sn | 32.58 | 119.9022 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For Pyridine, 2-chloro-3-(tributylstannyl)-, the IR spectrum would be expected to show characteristic absorption bands for:
C-H stretching vibrations of the aromatic pyridine ring and the aliphatic butyl groups.
C=C and C=N stretching vibrations within the pyridine ring.
C-Cl stretching vibration .
Sn-C stretching vibration .
X-ray Crystallography for Solid-State Structure Elucidation
If Pyridine, 2-chloro-3-(tributylstannyl)- can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule, confirming the connectivity of the atoms and the stereochemical relationship between the substituents on the pyridine ring.
Future Directions and Emerging Research Avenues for Pyridine, 2 Chloro 3 Tributylstannyl Chemistry
Development of More Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry, and the synthesis of organotin compounds like 2-chloro-3-(tributylstannyl)pyridine is no exception. nih.govprimescholars.com Future research in this area will likely focus on several key aspects to enhance the sustainability of its synthesis and application.
A primary goal is the improvement of atom economy , which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.comrsc.org Traditional syntheses of organostannanes can generate significant amounts of byproducts. Future methodologies will aim to design more atom-efficient pathways. This includes exploring addition reactions, which inherently have 100% atom economy, as alternatives to substitution reactions where possible. rsc.org
The use of greener solvents and reaction conditions is another critical area. A significant advancement would be the ability to perform reactions in water, reducing the reliance on volatile organic compounds. rsc.org The development of catalysts that are effective in aqueous media, potentially within nanoreactors, is a promising direction. rsc.orgnih.gov
Flow chemistry , or continuous flow processing, presents a safer and more efficient alternative to traditional batch processing. uottawa.canoelresearchgroup.comthieme.de By conducting reactions in a continuous stream, flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and the handling of smaller volumes of hazardous materials at any given time, which is particularly relevant for toxic organotin compounds. uottawa.cawikipedia.org The integration of microwave-assisted heating with flow systems (MACOS) could further accelerate reactions and improve efficiency. uottawa.ca
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
While palladium catalysts are highly effective for Stille coupling, their cost and potential toxicity are significant drawbacks. Future research will increasingly explore alternatives to palladium and develop more sophisticated catalytic systems to enhance reactivity and selectivity. numberanalytics.com
The exploration of palladium-free catalysts is a major research frontier. Catalytic systems based on more abundant and less toxic metals like copper and nickel are being investigated for cross-coupling reactions. researchgate.net Copper(I) salts, for instance, have been shown to have a synergistic effect in Stille couplings, enhancing reaction rates. organic-chemistry.org
Photoredox catalysis offers a novel approach to activating substrates using visible light, often under mild, metal-free conditions. nih.govresearchgate.netacs.org This technology could enable new types of transformations for 2-chloro-3-(tributylstannyl)pyridine that are not accessible through traditional thermal methods. The use of organic photocatalysts is particularly appealing from a sustainability perspective. researchgate.net
The design of novel ligands for metal catalysts is crucial for controlling reactivity and selectivity. rsc.org For substrates with multiple reactive sites, such as dihalogenated pyridines, ligand choice can dictate which position undergoes reaction. nih.govnsf.gov The development of sterically demanding and electron-rich ligands, such as phosphaadamantanes, has been shown to improve the efficiency of cross-coupling reactions. organic-chemistry.org Future work will focus on creating ligands that can precisely control the regioselectivity of reactions involving 2-chloro-3-(tributylstannyl)pyridine, enabling the synthesis of complex, highly substituted pyridine (B92270) derivatives.
Expansion into Material Science and Chemical Biology Applications
The unique electronic and structural features of the 2-chloropyridyl moiety, combined with the reactivity of the tributylstannyl group, make 2-chloro-3-(tributylstannyl)pyridine a promising candidate for applications beyond traditional organic synthesis.
In material science , this compound could serve as a key monomer or building block for the synthesis of novel functional polymers. sigmaaldrich.com The pyridine ring can be incorporated into polymer backbones to influence their electronic, optical, or coordination properties. The ability to undergo Stille coupling allows for the precise construction of conjugated polymers with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In the realm of chemical biology , 2-chloro-3-(tributylstannyl)pyridine can be a precursor for the synthesis of biologically active molecules and chemical probes. orientjchem.orgnih.gov Organotin compounds themselves exhibit a range of biological activities, though their toxicity is a major concern. orientjchem.orgnih.gov A more promising avenue is the use of this stannane (B1208499) to create complex heterocyclic structures that can interact with biological targets. Furthermore, it can be used to synthesize selective small-molecule modulators of protein function, known as chemical probes, which are invaluable tools for studying cellular processes. nih.gov The pyridine group is a common feature in ligands designed for metal ion sensing, suggesting that derivatives of 2-chloro-3-(tributylstannyl)pyridine could be developed into fluorescent sensors for specific metal ions. rsc.orgresearchgate.net
Computational and Theoretical Studies on Reactivity and Mechanism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. researchgate.netnih.gov Future research on 2-chloro-3-(tributylstannyl)pyridine will greatly benefit from the application of these theoretical methods.
Mechanistic elucidation of the Stille reaction involving 2-chloro-3-(tributylstannyl)pyridine can be achieved through detailed computational modeling of the entire catalytic cycle. wikipedia.org This includes studying the energetics of oxidative addition, transmetalation, and reductive elimination steps. researchgate.netresearchgate.net Such studies can help to understand the rate-determining step and the factors that influence it.
Predicting reactivity and selectivity is another key area where computational studies can make a significant impact. By modeling the transition states of competing reaction pathways, it is possible to predict the regioselectivity of reactions. nih.govnih.gov This is particularly important for designing selective syntheses of polysubstituted pyridines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
